molecular formula C22H21ClN4O2 B2924630 2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021130-71-1

2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2924630
CAS No.: 1021130-71-1
M. Wt: 408.89
InChI Key: UNNWTTPTMNFHQH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021130-71-1) is a chemical compound with a molecular formula of C22H21ClN4O2 and a molecular weight of 408.9 g/mol . This molecule features a pyridazinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Piperazine and pyridazinone substructures are recognized for their high binding affinity towards biological targets like the sigma-1 receptor (σ1R), which is overexpressed in a variety of cancers, making it a potential target for developing anticancer drugs and diagnostic radiopharmaceuticals . Furthermore, pyridazinone derivatives are extensively investigated for their potential as vasodilators to treat cardiovascular diseases and as targeted anticancer agents, with some acting through the inhibition of enzymes like PARP-1 or targeting specific kinases . The specific research applications and mechanism of action for this compound are an active area of scientific exploration. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-6-8-19(9-7-18)29-16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNWTTPTMNFHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 4-chlorophenol and a piperazine derivative, followed by further modifications to introduce the pyridazine moiety. Various synthetic routes have been explored, leading to high yields and purity levels suitable for biological testing.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains using disk diffusion methods. For instance, compounds derived from similar structures showed promising antibacterial effects with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like Gentamicin .

Antioxidant Activity

Studies employing the DPPH assay have shown that compounds related to this structure possess notable antioxidant properties. The ability to scavenge free radicals is attributed to the presence of electron-donating groups in their chemical structure, which enhances their reactivity with reactive oxygen species (ROS) .

Antiobesity Activity

Recent investigations into the antiobesity potential of related compounds revealed promising results in pancreatic lipase inhibition assays. The compound demonstrated a capacity to inhibit lipase activity, which is crucial for fat digestion and absorption. This suggests potential applications in weight management therapies .

Antimalarial Activity

Some piperazine derivatives have been evaluated for their antimalarial effects against Plasmodium falciparum. Compounds structurally similar to this compound exhibited significant inhibition of parasite growth, with IC50 values indicating effectiveness at low concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Antioxidant : The compound's ability to donate electrons plays a crucial role in neutralizing free radicals.
  • Antiobesity : Inhibition of pancreatic lipase prevents triglyceride breakdown, reducing fat absorption.
  • Antimalarial : Interaction with specific molecular targets within the parasite disrupts its lifecycle.

Case Studies

A notable study focused on the antiamoebic activity of piperazine derivatives, where compounds were screened against Entamoeba histolytica. Results indicated that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of functional groups in achieving desired effects .

Data Summary

Biological ActivityReferenceObserved Effect
Antimicrobial MIC comparable to Gentamicin
Antioxidant Effective DPPH scavenging
Antiobesity Lipase inhibition
Antimalarial Significant growth inhibition of P. falciparum

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogues from recent literature:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone (Target) C₂₂H₂₁ClN₄O₂* 408.9* 4-Chlorophenoxy, 6-phenylpyridazine
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone C₁₈H₂₁ClN₄O₂ 360.8 Ethoxy-pyridazine, 4-chlorophenyl
2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone C₁₉H₂₀ClFN₄O 374.8 2-Chloro-6-fluorophenyl, cyclopropyl-pyridazine
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone C₂₂H₂₃ClN₆O₂ 438.9 4-Methylpyridin-2-ylamino-pyrimidine
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone C₂₃H₂₀ClFN₄O₂S 462.9 Thieno[2,3-d]pyrimidine, 4-fluorophenyl

*Calculated based on analogous structures.

Key Observations:

Substitution with pyrimidine (e.g., ) or pyridine derivatives modifies hydrogen-bonding capacity and steric bulk.

Aryl Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with 2-chloro-6-fluorophenyl in , where fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity. Ethoxy () and cyclopropyl () groups on pyridazine influence solubility and steric hindrance.

Molecular Weight and Bioavailability :

  • Larger compounds (e.g., , MW 438.9) may face reduced bioavailability compared to lighter analogues (e.g., , MW 360.8).

Structural and Conformational Insights

  • Crystal Structure Data: Piperazine derivatives often adopt chair conformations, as seen in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (). The 4-chlorophenoxy group in the target compound likely induces a planar conformation, enhancing π-stacking with aromatic residues in target proteins .

Implications for Drug Design

  • Pyridazine vs. Pyrimidine : Pyridazine’s adjacent nitrogen atoms may offer stronger hydrogen-bonding interactions compared to pyrimidine’s 1,3-nitrogen arrangement .
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases lipophilicity, favoring blood-brain barrier penetration, while fluorine improves metabolic stability .
  • Heterocyclic Additions: Thienopyrimidine cores () could enhance kinase inhibition but may increase synthetic complexity.

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